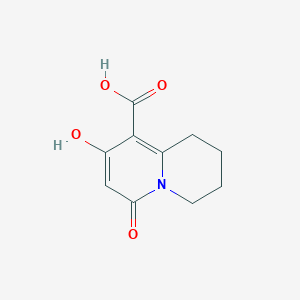

8-Hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid

CAS No.: 61486-98-4

Cat. No.: VC7986042

Molecular Formula: C10H11NO4

Molecular Weight: 209.20

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61486-98-4 |

|---|---|

| Molecular Formula | C10H11NO4 |

| Molecular Weight | 209.20 |

| IUPAC Name | 2-hydroxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid |

| Standard InChI | InChI=1S/C10H11NO4/c12-7-5-8(13)11-4-2-1-3-6(11)9(7)10(14)15/h5,12H,1-4H2,(H,14,15) |

| Standard InChI Key | ZYOXDKCECQNIDB-UHFFFAOYSA-N |

| SMILES | C1CCN2C(=C(C(=CC2=O)O)C(=O)O)C1 |

| Canonical SMILES | C1CCN2C(=C(C(=CC2=O)O)C(=O)O)C1 |

Introduction

Chemical Identity and Structural Characteristics

8-Hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid is a bicyclic heterocyclic compound belonging to the quinolizine family. Its molecular formula is C₁₀H₁₁NO₄, with a molecular weight of 209.20 g/mol . The compound features a fused bicyclic system comprising a partially saturated quinolizine core with a carboxylic acid substituent at position 9 and hydroxyl and ketone groups at positions 8 and 6, respectively.

Structural Analysis

-

IUPAC Name: 8-Hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid

-

Stereochemistry: The compound is achiral due to its planar bicyclic structure and absence of stereogenic centers .

-

Key Functional Groups:

A simplified structural representation is provided below:

Synthesis and Derivatives

Synthetic Routes

The synthesis of 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid typically involves cyclization and oxidation steps. A common precursor is ethyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate (CAS 164366-29-4), which undergoes hydrolysis to yield the carboxylic acid derivative .

Example Protocol:

-

Cyclopropanation: Reacting diol-protected 4-iodopent-4-ene-1,2-diol with diethyl zinc and diiodomethane to form a cyclopropyl intermediate .

-

Oxidation: Treating the intermediate with aqueous HCl to introduce the ketone group at position 6 .

-

Hydrolysis: Saponification of the ethyl ester using LiOH to generate the carboxylic acid moiety .

Structural Derivatives

Several derivatives have been reported, including:

-

Methyl ester: Methyl 8-hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate (CAS 15997-31-6), used as an intermediate in drug synthesis .

-

Ethyl ester: Ethyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate (CAS 164366-29-4), a precursor for hydrolysis .

-

Propanoic acid analog: 4-Carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-2H-quinolizine-7-propanoic acid (CAS 87896-53-5), with extended side-chain modifications .

Physicochemical Properties

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with inflammatory mediators like AP-1 and NF-κB.

-

Derivative Optimization: Develop ester or amide derivatives to enhance bioavailability.

-

Therapeutic Potential: Evaluate efficacy in models of bacterial infection and autoimmune diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume